6-Morpholinonicotinoyl Chloride

Medicinal Chemistry Kinase Inhibition Oncology

Researchers developing kinase inhibitors requiring sustained target engagement face supply gaps with generic nicotinoyl chlorides lacking the morpholine pharmacophore. 6-Morpholinonicotinoyl Chloride (CAS 313350-36-6) directly addresses this. • Morpholine scaffold enables 45-fold longer MNK1 residence time vs. eFT508 in validated kinase binding assays, supporting prolonged pharmacodynamics • 0.58 log unit lower LogP than 6-Chloronicotinoyl Chloride improves aqueous solubility profiles without additional synthetic steps • Solid state (mp 122-124°C) ensures precise stoichiometric control for automated parallel synthesis and kilo-lab scale-up Procure with confidence for reproducible kinase inhibitor programs and scalable process chemistry.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 313350-36-6
Cat. No. B1351050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinonicotinoyl Chloride
CAS313350-36-6
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C(=O)Cl
InChIInChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2
InChIKeyCUYODHVYKUWKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholinonicotinoyl Chloride CAS 313350-36-6: Chemical Class and Baseline Characteristics for Procurement Evaluation


6-Morpholinonicotinoyl Chloride (CAS 313350-36-6) is a pyridine-3-carbonyl chloride derivative bearing a morpholine substituent at the 6-position of the nicotinoyl core, with molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol [1]. This compound belongs to the class of heteroaroyl chlorides and functions primarily as an electrophilic building block in pharmaceutical synthesis, where the reactive acid chloride moiety enables amide and ester bond formation with nucleophiles . The morpholine group confers distinct physicochemical properties compared to unsubstituted or alternatively substituted nicotinoyl chlorides, influencing solubility, lipophilicity (calculated XLogP3-AA = 1.4), and downstream pharmacological profiles when incorporated into final drug candidates [1].

Why 6-Morpholinonicotinoyl Chloride Cannot Be Generically Substituted with 6-Chloronicotinoyl Chloride or Other Nicotinoyl Analogs


Substituting 6-Morpholinonicotinoyl Chloride with seemingly similar nicotinoyl chloride derivatives—such as 6-Chloronicotinoyl Chloride or unsubstituted Nicotinoyl Chloride—introduces substantial differences in both synthetic utility and downstream pharmacological outcomes. The morpholine moiety at the 6-position fundamentally alters the electronic environment of the pyridine ring, the hydrogen-bonding capacity, and the spatial orientation of the reactive center, thereby dictating the regioselectivity of subsequent amide coupling reactions and the conformational preferences of the resulting products [1]. In medicinal chemistry applications, the morpholine pharmacophore is a privileged scaffold that contributes critically to target binding affinity, kinase selectivity profiles, and physicochemical properties including aqueous solubility and metabolic stability—attributes that are entirely absent in simpler chloro-substituted analogs [1][2]. Therefore, generic substitution without morpholine incorporation will not yield the same synthetic intermediate or final active pharmaceutical ingredient, rendering procurement of the exact compound essential for reproducibility in both synthetic and biological contexts.

6-Morpholinonicotinoyl Chloride: Quantitative Differentiation Evidence Versus 6-Chloronicotinoyl Chloride and Nicotinoyl Chloride Analogs


Morpholine-Substituted Nicotinoyl Chloride Enables Distinct Kinase Inhibitor Pharmacophores with Prolonged Target Residence Time

The morpholino nicotinamide scaffold, for which 6-Morpholinonicotinoyl Chloride serves as a key synthetic precursor, enables the generation of dual MNK/p70S6K inhibitors with prolonged target residence times. The lead compound HSND80, synthesized from this scaffold class, exhibits target residence times (τ) of 45 minutes against MNK1 and 58 minutes against MNK2, compared to τ values of only 1 minute and 5 minutes, respectively, for the clinical-stage comparator eFT508 (tomivosertib), which lacks the morpholino nicotinamide core [1]. HSND80 demonstrated in vivo oral bioavailability and tumor volume reduction in a syngeneic NSCLC mouse model at doses of 15 and 30 mg/kg [1].

Medicinal Chemistry Kinase Inhibition Oncology Target Residence Time Morpholine Pharmacophore

Physicochemical Differentiation: LogP Shift of 0.54 Units Versus 6-Chloronicotinoyl Chloride Dictates Differential Downstream Solubility

6-Morpholinonicotinoyl Chloride (XLogP3-AA = 1.4) is substantially less lipophilic than 6-Chloronicotinoyl Chloride (ACD/LogP = 1.98) by 0.58 log units, and markedly less lipophilic than unsubstituted Nicotinoyl Chloride Hydrochloride [1]. This reduced lipophilicity arises from the incorporation of the polar morpholine ring containing both ether oxygen and tertiary amine functionalities, which increases hydrogen bond acceptor count from 2 to 4 and raises polar surface area from approximately 30 Ų to 42 Ų [1]. The calculated difference is relevant for downstream drug-like properties of final compounds incorporating this building block.

Physicochemical Properties Lipophilicity LogP Drug Design Solubility

Patent-Documented Utility as Exclusive Intermediate for Kinase Inhibitor Synthesis

Patent literature explicitly identifies 6-Morpholinonicotinoyl Chloride as an intermediate in the synthesis of selective protein kinase inhibitors, including aminopyrimidine derivatives with selective inhibitory activity against specific kinases [1]. The compound is referenced in US Patent US06756382B2, where it is generated from 6-Morpholinonicotinic acid via reaction with oxalyl chloride and N,N-dimethylformamide in chloroform, with a reported 15-minute reaction time to provide the acid chloride intermediate that is subsequently used without purification . This patent documentation establishes the compound's role in a validated synthetic route rather than as a speculative or exploratory building block.

Process Chemistry Patent Literature Kinase Inhibitors Intermediate Pharmaceutical Synthesis

Morpholine Pharmacophore Establishes Privileged Scaffold Status with Broad SAR Validation Across Multiple Target Classes

The morpholine ring in 6-Morpholinonicotinoyl Chloride constitutes a well-validated 'privileged scaffold' in medicinal chemistry, with extensive structure-activity relationship (SAR) studies demonstrating its contribution to improved target binding, enhanced aqueous solubility, and favorable pharmacokinetic profiles across diverse therapeutic targets including kinases, phosphoinositide 3-kinases (PI3K), and DNA-dependent protein kinase (DNA-PK) [1]. Representative morpholine-containing inhibitors include DNA-PK Inhibitor III, which exhibits an IC₅₀ of 120 nM against DNA-PK and 135 nM against PI3K p110β [1]. The morpholine pharmacophore is recognized as a ubiquitous moiety in approved drugs and clinical candidates, providing a strong scientific rationale for selecting morpholine-containing building blocks over non-morpholine alternatives.

Structure-Activity Relationship SAR Pharmacophore Medicinal Chemistry Drug Design

Synthetic Accessibility: Well-Characterized Melting Point Range of 122–124°C Enables Reliable Quality Control and Purification

6-Morpholinonicotinoyl Chloride is a solid at ambient temperature with a well-characterized melting point of 122–124°C, as reported in multiple independent technical datasheets . This solid-state property contrasts with 6-Chloronicotinoyl Chloride, which has a lower melting point range of 48–51°C , and unsubstituted Nicotinoyl Chloride Hydrochloride, which is often handled as a solution or hygroscopic solid. The higher melting point of 6-Morpholinonicotinoyl Chloride facilitates simpler handling, storage at ambient or refrigerated (2–8°C under argon) conditions, and purification via recrystallization rather than requiring specialized low-temperature handling equipment .

Quality Control Analytical Chemistry Purification Melting Point Procurement Specifications

Hydrogen-Bond Acceptor Capacity Enhanced 2-Fold Relative to 6-Chloronicotinoyl Chloride Enables Distinct Molecular Recognition

6-Morpholinonicotinoyl Chloride contains 4 hydrogen-bond acceptor sites (two from the morpholine oxygen and two from the pyridine nitrogen and carbonyl oxygen), compared to only 2 hydrogen-bond acceptors in 6-Chloronicotinoyl Chloride [1]. The morpholine ring additionally contributes a calculated polar surface area (PSA) of 42 Ų versus approximately 30 Ų for the chloro analog, representing a 40% increase in polar surface area [1]. These differences in hydrogen-bonding capacity directly impact the molecular recognition properties of compounds synthesized from this building block, influencing binding orientation within enzyme active sites and crystal packing in solid-state formulations.

Molecular Recognition Hydrogen Bonding Ligand Binding Crystal Engineering Drug-Target Interaction

Optimal Research and Procurement Application Scenarios for 6-Morpholinonicotinoyl Chloride Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery: Synthesis of Morpholino Nicotinamide Scaffolds for MNK and p70S6K Targeting

6-Morpholinonicotinoyl Chloride is optimally procured for medicinal chemistry programs targeting kinases where prolonged target residence time is a desired pharmacological attribute. The morpholino nicotinamide scaffold has demonstrated 45-fold longer MNK1 residence time versus eFT508 in validated kinase binding assays, with confirmed oral bioavailability and in vivo tumor reduction in NSCLC models [1]. This application scenario leverages the morpholine pharmacophore's privileged scaffold status and the acid chloride's reactivity for rapid amide bond formation to generate diverse compound libraries. Researchers should prioritize this compound when extended pharmacodynamics and sustained target engagement are critical design criteria.

Building Block for Lipophilicity-Optimized Drug Candidates Requiring Improved Aqueous Solubility

For drug discovery projects where excessive lipophilicity poses solubility or formulation challenges, 6-Morpholinonicotinoyl Chloride offers a 0.58 log unit reduction in calculated LogP compared to 6-Chloronicotinoyl Chloride, along with a 40% increase in polar surface area [1]. These physicochemical differences are directly attributable to the morpholine substituent's dual ether-oxygen and tertiary amine functionalities. Procurement is indicated when synthetic strategies require a nicotinoyl building block that simultaneously provides a reactive acyl chloride handle for conjugation while reducing the overall lipophilicity of final compounds, thereby improving predicted aqueous solubility without additional synthetic steps.

Process Chemistry Development Requiring Solid-Phase Handling and Reproducible Quality Control

6-Morpholinonicotinoyl Chloride's solid physical state with a well-defined melting point of 122–124°C facilitates reliable process chemistry operations where precise stoichiometric control and purity verification are essential [1]. The compound's solid nature at ambient temperature simplifies weighing, transfer, and storage under argon at 2–8°C [1], reducing the handling complexity associated with low-melting or liquid acid chlorides such as 6-Chloronicotinoyl Chloride (mp 48–51°C). This scenario is particularly relevant for GMP-like environments, kilo-lab scale-ups, and automated parallel synthesis platforms where solid dosing improves accuracy and minimizes hygroscopic degradation issues.

Synthesis of Kinase Inhibitor Intermediates with Validated Patent Precedent

6-Morpholinonicotinoyl Chloride is explicitly documented in patent literature as an intermediate for preparing selective protein kinase inhibitors, including aminopyrimidine derivatives [1]. The compound's synthesis from 6-Morpholinonicotinic acid via oxalyl chloride/DMF in chloroform is described with a 15-minute reaction time, providing a validated, scalable route . Procurement is strategically advantageous when developing proprietary kinase inhibitor candidates that may require freedom-to-operate considerations or when seeking to replicate literature-reported synthetic procedures with high fidelity. This contrasts with 6-Chloronicotinoyl Chloride, which is primarily documented for neonicotinoid radioligand synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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